molecular formula C8H7KO4 B129242 Potassium 2-hydroxy-4-methoxybenzoate CAS No. 152312-71-5

Potassium 2-hydroxy-4-methoxybenzoate

Cat. No.: B129242
CAS No.: 152312-71-5
M. Wt: 206.24 g/mol
InChI Key: YRJKYHIIYRGTCC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of Potassium 2-hydroxy-4-methoxybenzoate, also known as 4MSK, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .

Mode of Action

4MSK acts by inhibiting the activity of tyrosinase . By doing so, it interferes with the production of melanin .

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, 4MSK disrupts this pathway, leading to a decrease in melanin production .

Result of Action

The inhibition of melanin production by 4MSK results in a lightening of the skin tone and a reduction in dark spots or age spots . This makes it a valuable ingredient in cosmetic formulations designed to even out skin tone and reduce hyperpigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4MSK. For instance, exposure to light, heat, and air can degrade the compound and reduce its effectiveness. Therefore, it is typically stored at room temperature in a stable, light-resistant form . Additionally, the compound’s effectiveness can be influenced by the pH and composition of the skin to which it is applied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-4-methoxybenzoate can be synthesized through the neutralization of 2-hydroxy-4-methoxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-4-methoxybenzoic acid in a suitable solvent, such as methanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield the potassium salt .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid, which is then purified and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-hydroxy-4-methoxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 2-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Potassium 4-methoxysalicylate
  • Potassium methoxysalicylate
  • Potassium methoxycinnamate

Comparison: Potassium 2-hydroxy-4-methoxybenzoate is unique due to its specific inhibition of tyrosinase, which makes it particularly effective in skin lightening applications. Other similar compounds may have different targets or mechanisms of action, making them suitable for other applications .

Properties

IUPAC Name

potassium;2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJKYHIIYRGTCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164997
Record name Potassium methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152312-71-5
Record name Potassium methoxysalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM METHOXYSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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